3-(2-Fluorophenyl)-2-methyl-1-propene
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Overview
Description
3-(2-Fluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide to form 2-fluoro-1-phenylpropan-1-ol. This intermediate is then dehydrated using a strong acid such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoroacetophenone, while reduction can produce 3-(2-fluorophenyl)-2-methylpropane.
Scientific Research Applications
3-(2-Fluorophenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to alterations in biochemical pathways and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorostyrene: Similar structure but lacks the methyl group on the propene chain.
3-(2-Chlorophenyl)-2-methyl-1-propene: Similar structure with a chlorine atom instead of fluorine.
3-(2-Fluorophenyl)-1-propene: Lacks the methyl group on the propene chain.
Properties
IUPAC Name |
1-fluoro-2-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWJZEAMPHYXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641166 |
Source
|
Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-97-7 |
Source
|
Record name | 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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